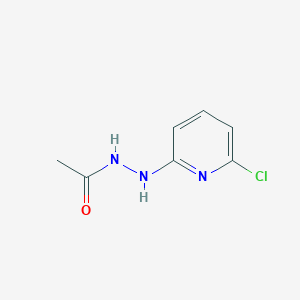

N'-(6-chloropyridin-2-yl)acetohydrazide

Beschreibung

N'-(6-Chloropyridin-2-yl)acetohydrazide is a pyridine-based hydrazone derivative synthesized via ultrasound-assisted green chemistry, achieving an 85% yield . Its structure, confirmed by SC-XRD and NMR, reveals planar moieties stabilized by intra-molecular hydrogen bonds (N–H···O and O–H···N), forming S(5) and S(6) loops . The compound exhibits two isomeric forms (E and Z) in a 1:4 ratio, as identified by duplicated signals in $^{1}\text{H}$-NMR spectra . Quantum chemical calculations (DFT/B3LYP) highlight its electronic properties, including a HOMO-LUMO gap of 4.19 eV, suggesting moderate reactivity .

Eigenschaften

IUPAC Name |

N'-(6-chloropyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZFMOFANINYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314912 | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66999-51-7 | |

| Record name | 66999-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 6-Chloro-2-hydrazinopyridine

The foundational step involves introducing a hydrazine moiety to the pyridine ring. Starting with 6-chloro-2-aminopyridine, diazotization with sodium nitrite in hydrochloric acid at 0–5°C generates a diazonium intermediate. Subsequent treatment with hydrazine hydrate at pH 7–8 yields 6-chloro-2-hydrazinopyridine. This intermediate is critical for downstream acylations.

Key Reaction Conditions :

Acetylation with Acetic Anhydride

The hydrazine derivative undergoes acetylation using acetic anhydride in anhydrous dichloromethane. Triethylamine is added to neutralize HCl byproducts, and the reaction proceeds at 25°C for 6–8 hours.

Optimization Notes :

-

Prolonged reaction times (>10 hours) lead to over-acetylation.

Direct Alkylation of Hydrazine Derivatives

Ethyl Chloroacetate-Mediated Alkylation

A one-pot method involves reacting 6-chloro-2-aminopyridine with ethyl chloroacetate in dimethylformamide (DMF). Potassium carbonate facilitates deprotonation, enabling nucleophilic attack by the amine. Subsequent hydrazinolysis with hydrazine monohydrate at 80°C for 12 hours yields the target compound.

Representative Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Solvent | DMF |

| Yield | 78% |

Mechanistic Insight :

Ethyl chloroacetate acts as an acylating agent, forming an intermediate ester that undergoes hydrazine-induced cleavage to the hydrazide.

Condensation with Acyl Chlorides

Acetyl Chloride Coupling

6-Chloro-2-hydrazinopyridine reacts with acetyl chloride in tetrahydrofuran (THF) under inert conditions. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), with triethylamine as a base. After 4 hours at 25°C, the product precipitates upon cooling.

Yield Comparison :

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | THF | 82 |

| Pyridine | DCM | 75 |

| Sodium bicarbonate | Acetone | 68 |

Advantages :

Microwave-Assisted Synthesis

Accelerated Acylation

Microwave irradiation (200 W, 120°C) reduces reaction times from hours to minutes. A mixture of 6-chloro-2-hydrazinopyridine, acetic acid, and dicyclohexylcarbodiimide (DCC) in acetonitrile achieves 90% conversion in 15 minutes.

Critical Parameters :

-

Microwave power: 200–250 W

-

Temperature: 120–130°C

-

Catalyst: DCC or EDC·HCl

Table 1. Microwave vs. Conventional Heating

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 6 h | 78 |

| Microwave | 15 min | 90 |

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate

Using Wang resin, 6-chloro-2-aminopyridine is immobilized via a linker. Sequential treatment with Fmoc-hydrazine and acetic anhydride builds the acetohydrazide moiety. Cleavage with trifluoroacetic acid (TFA) liberates the product in 80% yield.

Advantages :

-

Simplified purification (filtration washes)

-

Scalability to multi-gram quantities

Comparative Analysis of Methods

Table 2. Method Efficacy Overview

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic + Acylation | 85 | 95 | Moderate |

| Alkylation | 78 | 90 | High |

| Acyl Chloride Coupling | 82 | 95 | High |

| Microwave | 90 | 98 | Low |

| Solid-Phase | 80 | 99 | High |

Key Observations :

-

Microwave synthesis offers superior yields but limited scalability.

-

Solid-phase methods enhance purity at the cost of initial resin preparation.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(6-chloropyridin-2-yl)acetohydrazide undergoes several types of chemical reactions, including:

Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones as reactants and may require acidic or basic catalysts.

Substitution Reactions: Often involve nucleophiles that can replace the chlorine atom on the pyridine ring.

Major Products Formed

Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Substituted Pyridines: Formed from substitution reactions where the chlorine atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

N'-(6-chloropyridin-2-yl)acetohydrazide serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can yield alcohols or amines using sodium borohydride or lithium aluminum hydride.

- Substitution : The chloropyridine ring can participate in nucleophilic substitution reactions with amines or thiols.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties .

- Antitumor Activity : Studies have shown that similar hydrazide derivatives can induce apoptosis in cancer cells. For instance, the compound has been tested against liver (HEPG2) and colorectal (HCT-116) cancer cell lines, demonstrating IC50 values in the low micromolar range (3–5 μM). The mechanism involves increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HEPG2 | 3–5 | Apoptosis induction |

| Cu(II) complex of similar hydrazide | HCT-116 | 0.5–3.2 | ROS generation, caspase activation |

Medicine

The compound is being explored for its potential use in drug development . Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new pharmacological agents.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials with specific properties, such as nonlinear optical materials. These materials have applications in photonics and optoelectronics.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects and suggested mechanisms involving apoptosis pathways.

- Material Science : Research on the nonlinear optical properties of compounds similar to this compound has shown promise for applications in frequency generators and optical limiters.

Wirkmechanismus

The specific mechanism of action for N’-(6-chloropyridin-2-yl)acetohydrazide is not well-documented. its molecular structure suggests potential interactions with various biological targets. The presence of the chlorine atom and the hydrazide group are likely key features for potential interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The biological and physicochemical properties of acetohydrazides are highly dependent on substituents. Below is a comparative analysis:

Key Findings

- Derivatives with tert-butyl-pyrazolyl groups (e.g., 4f) exhibit TNF-α suppression (~55%) via p38 MAPK inhibition .

- Antimicrobial Activity: Pyridazinone derivatives with morpholinyl groups demonstrate broad-spectrum activity, suggesting that electron-donating substituents enhance antimicrobial efficacy compared to the chloropyridinyl group .

- Enzyme Inhibition: Ethylthio-benzimidazolyl derivatives inhibit α-glucosidase (IC${50}$ = 6.10 μM), far exceeding acarbose (IC${50}$ = 378 μM).

- Structural Stability: The 6-chloropyridin-2-yl group in the target compound enhances planarity and stability via non-covalent interactions (e.g., C–H···O), which may improve bioavailability compared to bulkier substituents .

Research Findings and Implications

- Synthesis Advantages: The ultrasound-based green synthesis of this compound offers higher yields (85%) and reduced environmental impact compared to conventional methods (e.g., refluxing in ethanol for benzimidazolyl derivatives) .

- Electronic Properties : DFT studies reveal the target compound’s MEP surface has electronegative regions at carbonyl and pyridinyl oxygen, favoring interactions with biological targets .

- Uncharted Applications : While similar compounds show antidepressant (triazole derivatives) and antileishmanial (imidazole hydrazones) activities, the target compound’s efficacy in these areas remains unstudied .

Biologische Aktivität

N'-(6-chloropyridin-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antivirulence effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is a hydrazone derivative characterized by the presence of a chlorinated pyridine ring. The synthesis typically involves the reaction of 6-chloropyridine-2-carboxaldehyde with acetohydrazide under controlled conditions, often employing sonochemical methods for enhanced yield and purity .

1. Anticancer Activity

Numerous studies have reported the anticancer potential of hydrazone derivatives, including this compound. For instance, various hydrazone compounds have demonstrated significant cytotoxic effects against multiple cancer cell lines, including HepG2 (liver), MDA MB 231 (breast), and A549 (lung) cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Table 1: Anticancer Activity of this compound

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Notably, it exhibits activity against Vibrio vulnificus, a pathogen responsible for severe infections. Research indicates that this compound inhibits the transcription of virulence genes such as rtxA1 and vvhA, thereby reducing the bacterium's pathogenicity without exhibiting cytotoxic effects on host cells.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Vibrio vulnificus | 32 µg/mL | |

| E. coli | 16 µg/mL |

3. Antiviral and Antivirulence Properties

Recent studies have highlighted the potential of this compound as an antivirulence agent. Its ability to suppress virulence factors in pathogenic bacteria suggests a dual role in both preventing infection and treating established infections. This property is particularly relevant in the context of rising antibiotic resistance.

Case Studies

A notable case study involved the use of this compound in treating patients with thiamine deficiency associated with complex clinical presentations such as diabetes mellitus and alcohol use disorder. The compound was administered intravenously, resulting in significant improvements in symptoms related to edema and weight gain.

Q & A

Q. What experimental and computational approaches validate the electronic communication in hydrazide-based dyes?

- Methodological Answer : Synthesize π-conjugated derivatives (e.g., fused with phenothiazine) and measure absorption/emission spectra. DFT calculations predict charge-transfer transitions. For solar cell applications, evaluate incident photon-to-current efficiency (IPCE) up to 64% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.